molecular formula C7H12ClN3 B2453153 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine hydrochloride CAS No. 2089291-69-8

2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine hydrochloride

Cat. No. B2453153
CAS RN: 2089291-69-8
M. Wt: 173.64
InChI Key: OXSFKWVZMRKXIO-UHFFFAOYSA-N
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Description

“2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine” is a trifunctional building block used for chemical probe synthesis. It contains a light-activated diazirine, an alkyne tag, and an amine synthetic handle . When appended to a ligand or pharmacophore through its amine linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .


Molecular Structure Analysis

The empirical formula of “2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine” is C7H11N3 . The molecular weight is 137.18 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature and should be stored at -20°C . The quality level is 100 and the assay is 95% .

Scientific Research Applications

Photolysis and Photoinsertion

Research involving similar compounds to 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine hydrochloride has shown that the photolysis of 3-aryl-3-(trifluoromethyl)diazirines can lead to photoinsertion products. For instance, the photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine resulted in photoinsertion into the N-H bond of diethylamine, forming specific adducts. This process, however, can undergo base-catalyzed elimination, reversing the photoinsertion process, which might limit its utility in biological systems for obtaining primary sequence data (Platz et al., 1991).

Carbon Radical Trapping

Diazirines like this compound have been utilized in exploring the addition of carbon radicals to the nitrogen-nitrogen double bond. A study demonstrated that carbon radicals, generated through various processes, add smoothly to diazirines, leading to imines. These imines can be hydrolyzed to amines, providing a novel and efficient amination process (Barton et al., 1993).

Antibacterial Activity

A study focusing on the synthesis of novel derivatives of a similar compound, 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine, highlighted its potential antibacterial activity. These synthesized compounds were evaluated for their antibacterial properties, demonstrating the potential of diazirine-containing compounds in antibacterial research (Prasad, 2021).

Thermal Decomposition

The thermal decomposition of diazirines, closely related to this compound, has been studied to understand their reaction mechanisms. For example, the thermolysis of 3-(3-methyldiazirin-3-yl)propan-1-ol and its acid counterpart provided insights into the unimolecular reactions and the products derived from the corresponding carbenes (Stevens et al., 1990).

Photo-Affinity Labeling

Compounds like 3-(1,1-difluoroprop-2-ynyl)-3H-diazirin-3-yl functional group, which are structurally related to this compound, have been used in novel radioisotope-free photo-affinity probes. These compounds can undergo photochemically-induced coupling to a target and subsequently react in a click reaction, aiding in the purification and identification of the target of bioactive compounds (Kumar & Young, 2009).

Mechanism of Action

The mechanism of action of “2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine” involves UV light-induced covalent modification of a biological target .

Safety and Hazards

The compound is classified as self-reactive and should be handled with care. The hazard statements include H242 and the precautionary statements include P210, P234, P235, P240, P370 + P378, and P403 .

properties

IUPAC Name

2-(3-but-3-ynyldiazirin-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-2-3-4-7(5-6-8)9-10-7;/h1H,3-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSFKWVZMRKXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(N=N1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2089291-69-8
Record name 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride
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